Gly-Pro-AMC

Descripción

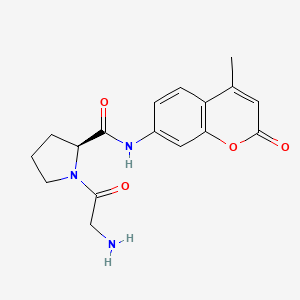

Structure

2D Structure

Propiedades

Número CAS |

67341-40-6 |

|---|---|

Fórmula molecular |

C17H19N3O4 |

Peso molecular |

329.35 g/mol |

Nombre IUPAC |

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H19N3O4/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23)/t13-/m0/s1 |

Clave InChI |

UTDVHCQTKWTQEA-ZDUSSCGKSA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |

Secuencia |

GP |

Sinónimos |

Gly-Pro-4-methylcoumaryl-7-amide Gly-Pro-MCA glycylprolyl-4-methylcoumaryl-7-amide |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of Gly-Pro-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a widely utilized fluorogenic substrate for the sensitive detection of a specific class of serine proteases known as prolyl peptidases. Its core mechanism lies in the enzymatic cleavage of a non-fluorescent molecule to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. This guide provides an in-depth exploration of the mechanism of action of this compound, its primary enzymatic targets, and detailed protocols for its application in research and drug development.

Core Mechanism of Action

The fundamental principle behind this compound as a fluorogenic substrate is the quenching of the AMC fluorophore when it is part of the larger peptide structure. The Gly-Pro dipeptide is linked to the amino group of AMC via an amide bond. In this conjugated form, the molecule exhibits minimal fluorescence. Specific prolyl peptidases recognize and cleave the amide bond between the proline residue and the AMC molecule. This cleavage event liberates the free AMC, which, upon excitation, emits a strong fluorescent signal. The rate of fluorescence increase is directly proportional to the enzymatic activity.

The primary enzymes that cleave this compound include:

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1] It plays a crucial role in glucose metabolism by inactivating incretins like GLP-1.[2]

-

Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and at sites of tissue remodeling.[3] It possesses both dipeptidyl peptidase and endopeptidase activity.[4]

-

Prolyl Endopeptidase (PREP): A cytosolic serine protease that cleaves peptide bonds on the carboxyl side of proline residues within small peptides.[5][6]

Enzymatic Cleavage Signaling Pathway

The enzymatic reaction can be visualized as a single-step cleavage event leading to the release of the fluorophore.

Caption: Enzymatic cleavage of this compound by a prolyl peptidase.

Quantitative Data

The following table summarizes key quantitative parameters for the interaction of this compound and its derivatives with target enzymes. Note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

| Parameter | Dipeptidyl Peptidase IV (DPP-IV) | Fibroblast Activation Protein (FAP) | Prolyl Endopeptidase (PREP) | Reference |

| Substrate | This compound | Z-Gly-Pro-AMC | Z-Gly-Pro-AMC | [5] |

| Km | 17.4 µM - 1,150 µM | Data not consistently available | Data not consistently available | [7][8] |

| Optimal pH | 8.0 - 8.3 | 7.5 - 8.0 | 7.4 | [4][9] |

| Excitation Max (λex) | 350-380 nm | 380 nm | 380 nm | [2][5] |

| Emission Max (λem) | 450-465 nm | 460-465 nm | 460-465 nm | [2][5] |

Z-Gly-Pro-AMC is a commonly used derivative with a benzyloxycarbonyl (Z) group attached to the N-terminus of glycine.

Experimental Protocols

The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols are generalized, and optimization may be necessary for specific experimental setups.

General Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and varies between enzymes.

-

Substrate Stock Solution: Prepare a 5-10 mM stock solution of this compound (or Z-Gly-Pro-AMC) in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Reconstitute the purified enzyme in the appropriate assay buffer to a desired stock concentration. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

-

AMC Standard Curve: To quantify the enzyme activity, a standard curve of free AMC is required. Prepare a 1 mM stock solution of AMC in DMSO. Create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-100 µM).

General Assay Procedure (96-well plate format)

-

Prepare Standard Curve: In a black 96-well plate, add the AMC dilutions in triplicate. Bring the final volume in each well to 100 µL with assay buffer.

-

Prepare Reactions:

-

Sample Wells: Add 50 µL of assay buffer, 25 µL of the enzyme solution (diluted to the desired concentration in assay buffer), and 25 µL of a control buffer or inhibitor solution.

-

Blank (No Enzyme) Wells: Add 75 µL of assay buffer and 25 µL of the control buffer.

-

Positive Control Wells (if applicable): Add 50 µL of assay buffer, 25 µL of the enzyme solution, and 25 µL of a known activator.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and any inhibitors to interact.

-

Initiate Reaction: Add 25 µL of the this compound substrate solution (diluted in assay buffer to the desired final concentration, typically around the Km value) to all wells. The final volume in each well should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Excitation: 350-380 nm

-

Emission: 450-465 nm

-

-

Data Analysis:

-

Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.

-

For the kinetic readings, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

-

Subtract the V₀ of the blank wells from the V₀ of the sample wells.

-

Convert the corrected V₀ (in RFU/min) to moles of AMC produced per minute using the slope of the AMC standard curve.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

-

Experimental Workflow

The following diagram illustrates a typical workflow for an enzyme inhibition assay using this compound.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Rationale Behind Targeting Fibroblast Activation Protein–Expressing Carcinoma-Associated Fibroblasts as a Novel Chemotherapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Gly-Pro-AMC Substrate for Dipeptidyl Peptidase IV (DPPIV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation. It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive and specific tool for the measurement of DPPIV activity. This technical guide provides an in-depth overview of the this compound substrate, its mechanism of action, and detailed protocols for its use in DPPIV activity assays.

The enzymatic cleavage of the non-fluorescent this compound substrate by DPPIV liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the DPPIV activity, providing a reliable method for enzyme characterization and inhibitor screening. This assay is noted for its simplicity, speed, and suitability for high-throughput screening formats.[1]

Core Principles and Mechanism

DPPIV is a serine protease that utilizes a catalytic triad composed of serine, aspartic acid, and histidine residues in its active site.[2] The cleavage of this compound occurs through a two-step mechanism. Initially, the serine residue acts as a nucleophile, attacking the carbonyl group of the proline residue in the substrate. This is facilitated by the histidine-aspartate pair.[2][3] This leads to the formation of a tetrahedral intermediate and subsequent release of the fluorescent AMC molecule. In the second step, the remaining dipeptide is hydrolyzed from the enzyme, regenerating the active site for subsequent catalytic cycles.

Conjugation of the AMC fluorophore to the Gly-Pro dipeptide quenches its fluorescent signal.[4] Upon enzymatic cleavage by DPPIV, the free AMC is released, resulting in a significant increase in fluorescence that can be used to quantify enzyme activity.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound substrate and the resulting fluorescent product, AMC.

Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum | 341 - 360 | [4][5][6][7][8][9] |

| Emission Maximum | 440 - 465 | [4][5][6][7][8][9] |

Table 2: Physicochemical Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.2 g/mol | [4] |

Table 3: Recommended Parameters for DPPIV Activity Assay

| Parameter | Recommended Value | Source(s) |

| Substrate Concentration | 50 - 100 µM | [5][10] |

| Kₘ Value | 17.4 µM | [5] |

| Assay Temperature | 37°C | [5][8][9] |

| Incubation Time | 10 - 30 minutes | [1][8][9] |

| Assay Buffer pH | 7.4 - 8.0 | [5][8][11] |

Experimental Protocols

This section provides a detailed methodology for a standard DPPIV activity assay using the this compound substrate.

Materials and Reagents

-

DPPIV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5][8]

-

DPPIV inhibitor (e.g., Sitagliptin) for positive control[9]

-

96-well black plates with clear bottoms[9]

-

Fluorescence microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Assay Procedure

-

Reagent Preparation:

-

Prepare the DPPIV Assay Buffer as described above. Allow it to equilibrate to room temperature before use.[5][8]

-

Prepare a stock solution of the this compound substrate. For example, a 5 mM stock in DMSO.[5] Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the DPPIV Assay Buffer.[5]

-

Thaw the DPPIV enzyme on ice and dilute it to the desired concentration in cold DPPIV Assay Buffer.[5][8] The optimal enzyme concentration should be determined empirically but can be as low as 0.5 ng.[12][13]

-

-

Assay Setup (96-well plate format):

-

Sample Wells: Add 30 µL of DPPIV Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the test inhibitor solution.

-

Positive Inhibitor Control Wells: Add 30 µL of DPPIV Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of a known DPPIV inhibitor (e.g., Sitagliptin).[8]

-

100% Initial Activity (Enzyme Control) Wells: Add 30 µL of DPPIV Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the solvent used for the inhibitor.[8]

-

Background (No Enzyme) Wells: Add 40 µL of DPPIV Assay Buffer and 10 µL of the inhibitor solvent.[8]

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted this compound substrate solution to all wells, bringing the final volume to 100 µL.[5][8]

-

Mix the contents of the wells thoroughly, for example, by using a horizontal shaker.

-

Cover the plate and incubate at 37°C for 10-30 minutes, protected from light.[8][9]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Sample Well / Fluorescence of 100% Initial Activity Well)] x 100

-

Visualizations

Enzymatic Reaction Workflow

Caption: DPPIV enzymatic cleavage of this compound.

Experimental Workflow for DPPIV Inhibition Assay

Caption: Workflow for a DPPIV inhibitor screening assay.

References

- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 2. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. content.abcam.com [content.abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

An In-depth Technical Guide to Detecting Prolyl Endopeptidase Activity Using Gly-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing the fluorogenic substrate Gly-Pro-AMC and its derivatives (Z-Gly-Pro-AMC, Suc-Gly-Pro-AMC) to measure the activity of prolyl endopeptidases. It covers the core principles of the assay, detailed experimental protocols, data interpretation, and the critical considerations for ensuring accurate and specific measurements.

Introduction: Prolyl Endopeptidases and the this compound Substrate

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are a class of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. These enzymes are ubiquitously expressed and play crucial roles in various physiological processes, including the maturation and degradation of neuropeptides and peptide hormones. Consequently, they have been implicated in neurological disorders and are considered important pharmacological targets.[1][2]

The this compound assay is a widely used method for measuring the activity of these enzymes. It employs a synthetic peptide, Glycyl-Proline, conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). When the Proline-AMC bond is cleaved by a PEP, the AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored over time to determine enzyme activity.

Principle of the Fluorogenic Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The reaction progress is monitored by measuring the increase in fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460-465 nm.[3][4][5] The rate of AMC release is directly proportional to the prolyl endopeptidase activity in the sample.

Caption: Enzymatic cleavage of Z-Gly-Pro-AMC by prolyl endopeptidase releases fluorescent AMC.

Critical Consideration: Substrate Specificity

A significant challenge in using this compound is its lack of specificity. While it is a substrate for prolyl endopeptidase (PREP), it can also be efficiently cleaved by other proline-specific peptidases, most notably Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4).[6][7][8][9] Therefore, when measuring activity in complex biological samples such as plasma, serum, or tissue homogenates, the observed activity may be a composite of several different enzymes.[8]

To achieve accurate measurement of a specific enzyme, it is essential to use highly selective inhibitors to distinguish the activity of interest from that of other peptidases. For instance, by pre-incubating a plasma sample with a specific FAP inhibitor, one can subsequently measure PREP activity, and vice-versa.[3][5]

Experimental Protocols

The following protocols provide detailed methodologies for measuring prolyl endopeptidase activity. Researchers should adapt these guidelines to their specific experimental needs.

This protocol is suitable for purified enzymes or samples where PREP is the predominant enzyme.

-

Reagents and Buffer Preparation :

-

Assay Buffer : 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT.[10] Prepare fresh and keep on ice.

-

Substrate Stock : Prepare a 4.6 mM stock solution of Z-Gly-Pro-AMC in 100% DMSO.[4] Store protected from light at -20°C.

-

Enzyme : Purified prolyl endopeptidase or biological sample.

-

-

Assay Procedure (96-well plate format) :

-

Set up reactions in a black, clear-bottom 96-well plate.

-

To each well, add the enzyme sample diluted in assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

Pre-incubate the plate at the desired temperature (e.g., 23°C or 37°C) for 5-10 minutes.[10]

-

Dilute the Z-Gly-Pro-AMC stock solution in assay buffer to the desired final concentration (e.g., 100 µM).[10]

-

Initiate the reaction by adding the diluted substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Measurement :

-

Monitor the increase in fluorescence kinetically for 30-60 minutes.

-

Wavelengths : Excitation at 380 nm, Emission at 465 nm.[3][4]

-

Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve (RFU/min). An AMC standard curve should be generated to convert these values into moles/min.

-

This protocol uses selective inhibitors to parse the contributions of different enzymes to the total activity.[3][5]

-

Reagents :

-

Assay Components : As in Protocol 1.

-

Inhibitors : Specific inhibitors for PREP and FAP (e.g., 250 nM final concentration).

-

Sample : Human plasma.

-

-

Assay Procedure :

-

Data Analysis :

-

The rate measured in the presence of the FAP inhibitor corresponds to PREP activity.

-

The rate measured in the presence of the PREP inhibitor corresponds to FAP activity.

-

The sum of these two activities should approximate the total activity measured with the vehicle control.

-

Caption: Experimental workflow for measuring specific prolyl endopeptidase activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters and conditions reported in the literature for prolyl endopeptidase assays.

Table 1: Reported Assay Conditions for Prolyl Endopeptidase Activity

| Enzyme Source | Substrate | Substrate Conc. | Buffer System | pH | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| Porcine PREP | Z-Gly-Pro-AMC | 100 µM | 0.1 M Na/K Phosphate, 0.1 mM DTT | 7.0 | 23 | [10] |

| Human Plasma (FAP) | Suc-Gly-Pro-Leu-Gly-Pro-AMC | 20 µM | 20 mM Tris/HCl, 0.1 M NaCl, 1 mM EDTA | 8.0 | 37 | [11] |

| Mouse Liver (PREP) | Suc-Gly-Pro-AMC | 4 mM | 10 mM Tris-HCl | 7.4 | 30 | [12] |

| Human Plasma | Z-Gly-Pro-AMC | 266 µM | Not specified | Not specified | 37 |[3][5] |

Table 2: Selected Kinetic Parameters for Prolyl Endopeptidases and Inhibitors

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

|---|---|---|---|---|

| Bovine ZIP Peptidase | Z-Gly-Pro-MCA | K_m | 54 µM | [8] |

| WT apPEP | Z-Gly-Pro-pNA | K_m | 0.81 mM | [2] |

| Porcine PREP | Inhibitor with COCH₂OH group | K_i | 0.079 ± 0.010 nM | [10] |

| Porcine PREP | Inhibitor with CHO group | K_i | 0.14 ± 0.01 nM | [10] |

| Porcine PREP | Inhibitor with CN group | K_i | 0.11 ± 0.01 nM |[10] |

Note: Z-Gly-Pro-pNA is a colorimetric substrate, and Z-Gly-Pro-MCA is a fluorogenic variant of AMC. These values are included for comparative context.

Application in Drug Discovery: Inhibition Assays

This assay is a cornerstone of drug discovery efforts targeting prolyl endopeptidases. By measuring the reduction in enzyme activity in the presence of varying concentrations of a test compound, researchers can determine key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). This is critical for screening compound libraries and characterizing the potency and mechanism of action of potential drug candidates.

References

- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gly-Pro-AMC in Advancing Type 2 Diabetes Research: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 diabetes is a global metabolic disorder characterized by hyperglycemia, resulting from insulin resistance and relative insulin deficiency. A key therapeutic target in the management of this condition is the enzyme Dipeptidyl Peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.[1][3][4]

The fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is an indispensable tool in the study of DPP-4 and the development of its inhibitors.[5][6] This guide provides an in-depth overview of the applications of this compound in type 2 diabetes research, detailing its mechanism, experimental protocols, and data interpretation.

Mechanism of Action and Application

This compound serves as a specific substrate for DPP-4.[5] The enzyme cleaves the Gly-Pro dipeptide from the AMC fluorophore. In its conjugated form, the fluorescence of AMC is quenched. Upon cleavage, the free 7-Amino-4-methylcoumarin (AMC) is released, which produces a strong fluorescent signal. This fluorescence can be quantified to determine the activity of the DPP-4 enzyme.[7][8]

This principle is the foundation for high-throughput screening (HTS) assays designed to identify and characterize DPP-4 inhibitors.[6][9] By measuring the reduction in fluorescence in the presence of a test compound, researchers can quantify its inhibitory effect on DPP-4 activity. This has been instrumental in the discovery and development of the "gliptin" class of drugs, which are now widely used in the treatment of type 2 diabetes.[3][10]

Quantitative Data for this compound Assays

The successful application of this compound in research relies on a clear understanding of its properties and the parameters of the enzymatic reaction.

| Parameter | Value | Source |

| Synonyms | Gly-Pro-7-amido-4-methylcoumarin, GP-AMC | [7] |

| CAS Number | 115035-46-6 | [7] |

| Excitation Wavelength | 340-360 nm | [7] |

| Emission Wavelength | 440-460 nm | [7] |

| Typical Substrate Concentration | 50-200 µM | [11] |

| Typical Incubation Time | 20-30 minutes | [5][6] |

| Typical Incubation Temperature | 37°C | [11] |

Signaling Pathway and Experimental Workflow

DPP-4 Signaling in Glucose Homeostasis

DPP-4 plays a pivotal role in glucose metabolism by inactivating incretin hormones. The following diagram illustrates this physiological pathway and the mechanism by which DPP-4 inhibitors, studied using this compound, exert their therapeutic effect.

Standard Experimental Workflow for DPP-4 Inhibitor Screening

The following workflow diagram outlines the typical steps involved in a high-throughput screening assay to identify potential DPP-4 inhibitors using this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. mdpi.com [mdpi.com]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Gly-Pro-AMC in Cancer and Inflammation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC) is a pivotal tool in the study of cancer and inflammation, primarily through its use in measuring the activity of the enzyme Dipeptidyl Peptidase IV (DPPIV), also known as CD26. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in these critical research areas.

DPPIV/CD26 is a 110-kDa transmembrane glycoprotein with serine exopeptidase activity, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[1] This enzymatic activity is crucial in regulating the function of numerous chemokines, cytokines, and peptide hormones, thereby influencing immune responses, inflammation, and tumorigenesis.[2][3] The cleavage of this compound by DPPIV liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, providing a sensitive and continuous assay for quantifying enzyme activity.[4] While this compound is a primary substrate for DPPIV, it is essential to consider other proteases with similar substrate specificities, such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), to ensure accurate data interpretation.[5][6]

Role of DPPIV/CD26 in Cancer

The expression and activity of DPPIV/CD26 are frequently dysregulated in various cancers, where it can function as either a tumor suppressor or a promoter depending on the cancer type and context.[7][8] In some malignancies, such as non-small-cell lung cancer and melanoma, DPPIV/CD26 expression is downregulated, and its restoration can inhibit tumor growth and metastasis.[9] Conversely, in other cancers like colorectal cancer and pleural mesothelioma, high DPPIV/CD26 expression is associated with a more aggressive phenotype.[7]

The multifaceted role of DPPIV/CD26 in cancer is attributed to its ability to modulate key signaling pathways. One of the most well-characterized mechanisms is the cleavage and inactivation of the chemokine CXCL12 (also known as SDF-1), a critical regulator of cell migration, invasion, and angiogenesis. By cleaving CXCL12, DPPIV/CD26 can inhibit the CXCL12/CXCR4 signaling axis, thereby suppressing tumor progression and metastasis.[10] However, in some contexts, DPPIV/CD26 can promote cancer cell invasion through its interaction with extracellular matrix proteins like fibronectin and its association with other cell surface proteins.[11]

Role of DPPIV/CD26 in Inflammation

DPPIV/CD26 is a key player in the immune system and inflammatory processes. It is expressed on the surface of various immune cells, including T-cells, where it acts as a co-stimulatory molecule in T-cell activation.[11] The enzymatic activity of DPPIV/CD26 modulates the function of numerous chemokines and cytokines that are central to the inflammatory response. For instance, by cleaving and altering the activity of chemokines such as CCL5 (RANTES) and CXCL10 (IP-10), DPPIV/CD26 can influence the recruitment and activation of leukocytes at sites of inflammation.[2][12]

The role of DPPIV/CD26 in inflammation is complex and can be either pro-inflammatory or anti-inflammatory depending on the specific context and the substrates involved. In some inflammatory conditions, inhibition of DPPIV has been shown to have anti-inflammatory effects.[13]

Quantitative Data on DPPIV Activity

The following tables summarize quantitative data on DPPIV/CD26 activity in various cancer cell lines and tissues, as well as kinetic parameters for the this compound substrate.

Table 1: DPPIV/CD26 Specific Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Specific Activity (pmol/min/µg protein) | Reference |

| Caco-2 | Colorectal Carcinoma | ~20 | [9] |

| HepG2 | Hepatocellular Carcinoma | ~20 | [9] |

| SK-MEL-5 | Melanoma | 1.3 | [9] |

| SiHa | Cervical Cancer | High Expression | [10] |

| HeLa | Cervical Cancer | No Transcripts | [10] |

Table 2: DPPIV/CD26 Activity in Cancer Tissues vs. Normal Tissues

| Cancer Type | Change in Activity Compared to Normal Tissue | Reference |

| Pancreatic Ductal Adenocarcinoma | Higher in tumor tissue | [14] |

| Lung Cancer | Lower in lung cancer tissue | [9] |

| Hepatocellular Carcinoma | 3% of activity in normal liver | [15] |

| Colorectal Carcinoma | Upregulated in premalignant adenomas and carcinomas | [7] |

Table 3: Kinetic and Inhibition Constants

| Parameter | Value | Conditions | Reference |

| Km for this compound | |||

| Sitagliptin (DPPIV Inhibitor) | IC50: 19 nM | [16] | |

| Vildagliptin (DPPIV Inhibitor) | IC50: 62 nM | [16] | |

| Saxagliptin (DPPIV Inhibitor) | IC50: 50 nM | [16] | |

| Alogliptin (DPPIV Inhibitor) | IC50: 24 nM | [16] | |

| Linagliptin (DPPIV Inhibitor) | IC50: 1 nM | [16] | |

| Ki for DPPIV Inhibitors | |||

| Saxagliptin | 1.3 nM | [17] |

Experimental Protocols

Measurement of DPPIV Activity in Cell Lysates

This protocol describes the measurement of DPPIV/CD26 activity in cultured cell lysates using this compound.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound substrate (stock solution in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460-500 nm)

-

DPPIV inhibitor (e.g., Sitagliptin) for specificity control

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Enzyme Assay:

-

Dilute the cell lysate to the desired concentration in Assay Buffer.

-

To differentiate DPPIV activity from other proteases, prepare parallel samples with and without a specific DPPIV inhibitor.

-

Add 50 µL of the diluted cell lysate (with or without inhibitor) to the wells of a 96-well black microplate.

-

Prepare a substrate solution of this compound in Assay Buffer at a final concentration of 100-200 µM.

-

Initiate the reaction by adding 50 µL of the this compound solution to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of AMC production (ΔRFU/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the specific DPPIV activity.

-

Convert the fluorescence units to moles of AMC using a standard curve generated with free AMC.

-

Express the specific activity as pmol of AMC produced per minute per microgram of protein.

-

Measurement of DPPIV Activity in Tissue Homogenates

This protocol is for measuring DPPIV/CD26 activity in tissue samples.

Materials:

-

Tissue sample

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Dounce homogenizer or other tissue homogenizer

-

Assay components as described for cell lysates

Procedure:

-

Tissue Homogenization:

-

Weigh the tissue sample and add 5-10 volumes of ice-cold Homogenization Buffer.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Enzyme Assay and Data Analysis:

-

Follow the same procedure as for cell lysates (steps 2 and 3).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DPPIV/CD26 and a typical experimental workflow for measuring its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. CD26/dipeptidylpeptidase IV—chemokine interactions: double‐edged regulation of inflammation and tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD26/dipeptidylpeptidase IV-chemokine interactions: double-edged regulation of inflammation and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 5. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology | MDPI [mdpi.com]

- 9. The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CD26/dipeptidyl peptidase IV as a novel therapeutic target for cancer and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Serine Protease CD26/DPP4 in Non-Transformed and Malignant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of dipeptidyl peptidase 4 inhibitors on acute and subacute models of inflammation in male Wistar rats: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased tissue and circulating levels of dipeptidyl peptidase-IV enzymatic activity in patients with pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. article.imrpress.com [article.imrpress.com]

- 16. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Gly-Pro-AMC: A Fluorogenic Substrate for Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin), a widely used fluorogenic substrate in biochemical and pharmaceutical research. We will delve into its chemical structure, physicochemical properties, and its application in enzyme activity assays, particularly for Dipeptidyl Peptidase IV (DPPIV/CD26).

Chemical Structure and Properties

This compound is a dipeptide, consisting of glycine and proline, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The cleavage of the amide bond between the proline residue and the AMC moiety by specific proteases results in the release of free AMC, which is highly fluorescent. This property forms the basis of its use in enzyme activity assays.

Several variants of this substrate are commercially available, including the hydrobromide salt and an N-terminally blocked form, Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Gly-Pro-AMC). The core chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | This compound hydrobromide | Z-Gly-Pro-AMC |

| CAS Number | 115035-46-6[1][2][3] | 68542-93-8[4][5][6] |

| Molecular Formula | C₁₇H₂₀BrN₃O₄[1][7][8] | C₂₅H₂₅N₃O₆[4][6] |

| Molecular Weight | 410.26 g/mol [1] | 463.48 g/mol [4][6] |

| Appearance | Off-white to light yellow solid[1] | White to off-white solid[4] |

| Excitation Wavelength (λex) | 350-380 nm[1][2][9] | 380 nm[4][10] |

| Emission Wavelength (λem) | 440-500 nm[1][2][9] | 460-465 nm[4][10] |

| Solubility | Soluble in H₂O (100 mg/mL) and DMSO (100 mg/mL)[1] | Soluble in DMSO (125 mg/mL)[4] |

Mechanism of Action and Applications

This compound is a highly sensitive and specific substrate for serine proteases that recognize and cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the penultimate position.[9][11] The primary enzyme target for this compound is Dipeptidyl Peptidase IV (DPPIV), also known as CD26.[1][9][11]

DPPIV is a crucial enzyme involved in various physiological processes, including immune regulation, signal transduction, and glucose homeostasis.[11] It plays a significant role in inactivating incretin hormones, making it a key therapeutic target for type 2 diabetes.[11] Consequently, this compound is extensively used in high-throughput screening assays to identify and characterize DPPIV inhibitors.[11]

The enzymatic cleavage of this compound by DPPIV releases the fluorophore 7-amino-4-methylcoumarin (AMC). The fluorescence intensity of the liberated AMC is directly proportional to the enzyme activity, allowing for a quantitative measurement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide [gbiosciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 6. scbt.com [scbt.com]

- 7. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | C17H20BrN3O4 | CID 24802182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | 115035-46-6 | G-6350 [biosynth.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. glpbio.com [glpbio.com]

- 11. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

Gly-Pro-AMC solubility and stability in different buffers

An In-depth Technical Guide to the Solubility and Stability of Gly-Pro-AMC for Researchers and Drug Development Professionals

Introduction

Glycyl-L-proline 4-methylcoumaryl-7-amide (this compound) is a fluorogenic substrate essential for the activity measurement of dipeptidyl peptidase IV (DPP-IV/CD26), a serine protease of significant interest in research and as a therapeutic target for type 2 diabetes. The enzymatic cleavage of the bond between proline and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety, allowing for a sensitive and continuous assay of enzyme activity. Accurate and reproducible results in these assays are critically dependent on the proper handling of the this compound substrate, particularly its solubility and stability in aqueous buffer systems.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It offers quantitative data where available, general guidelines for handling peptide substrates, detailed experimental protocols for stability assessment, and a discussion of the key factors influencing its integrity in solution.

Data Presentation

Solubility of this compound

The solubility of this compound is highly dependent on the solvent. While readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), its solubility in aqueous buffers is more limited and influenced by pH and buffer composition. For experimental use, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the desired aqueous buffer.

Table 1: Quantitative Solubility Data for this compound

| Solvent/Buffer | Concentration | Remarks | Source |

| DMSO | >1 mg/mL | A common solvent for preparing concentrated stock solutions. | [1] |

| DMF | 10 mg/mL | Suitable for preparing concentrated stock solutions. | [1] |

| PBS (pH 7.2) | 10 mg/mL | Demonstrates good solubility in a common physiological buffer. | [1] |

| Water | Limited | Generally, peptides with hydrophobic moieties have lower solubility in pure water. Solubility can be increased with the addition of buffer salts. | [2][3] |

| Ethanol | Not specified | Often used in combination with other solvents for stock solutions. | [4] |

Note: When diluting a stock solution from an organic solvent into an aqueous buffer, it is crucial to add the stock solution dropwise to the buffer while vortexing to prevent precipitation.[2]

Stability of this compound

The stability of this compound in solution is critical for the reliability of enzymatic assays. Degradation, primarily through hydrolysis of the amide bond, can lead to an increase in background fluorescence and an overestimation of enzyme activity. Stability is influenced by pH, temperature, buffer composition, and light exposure.

While specific kinetic data for the degradation of this compound across a range of buffers is not extensively published, general principles of peptide stability and data from product datasheets provide valuable guidance.

Table 2: Stability Profile and Storage Recommendations for this compound

| Condition | Form | Recommended Temperature | Duration | Remarks | Source |

| Storage | Solid Powder | -20°C | ≥ 4 years | Protect from light and moisture. | [1][5] |

| Stock Solution | In DMSO | -20°C / -80°C | 1 month / 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [6] |

| Stock Solution | In DMF/Ethanol | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [4] |

| Working Solution | Aqueous Buffer | 4°C to 37°C | Short-term (hours) | Stability is highly dependent on pH and buffer type. It is recommended to prepare fresh for each experiment. | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, concentrated stock solution and a final working solution of this compound for use in enzyme activity assays.

Materials:

-

This compound hydrobromide (solid powder)

-

Anhydrous DMSO

-

Sterile, nuclease-free water

-

Assay buffer of choice (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[6]

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.

-

Prepare Stock Solution:

-

Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 5 mg vial of this compound hydrobromide (MW: 410.3 g/mol ), add 1.22 mL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

-

-

Store Stock Solution:

-

Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes.

-

Store at -20°C for up to one month or -80°C for up to six months[6]. Avoid repeated freeze-thaw cycles.

-

-

Prepare Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration in the pre-warmed assay buffer (e.g., 37°C). A typical final concentration for DPP-IV assays is between 20 µM and 200 µM[6].

-

Prepare the working solution immediately before use to minimize potential degradation in the aqueous buffer.

-

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

Objective: To determine the rate of non-enzymatic hydrolysis of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound working solution (e.g., 100 µM in the buffer of interest)

-

Buffer of interest (e.g., Tris-HCl, PBS, HEPES at a specific pH)

-

Incubator or water bath set to the desired temperature (e.g., 37°C)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation: Prepare a sufficient volume of the this compound working solution in the buffer to be tested.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system. This will serve as the baseline measurement of intact this compound.

-

Incubation: Place the remaining solution in the incubator at the desired temperature.

-

Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC.

-

HPLC Analysis:

-

Use a gradient elution method to separate the intact this compound from its hydrolysis product, AMC. For example, a linear gradient from 5% to 95% mobile phase B over 20 minutes.

-

Set the fluorescence detector to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm to detect both the substrate and the product.

-

-

Data Analysis:

-

For each time point, integrate the peak area corresponding to the intact this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining this compound against time. This plot can be used to determine the degradation rate and the half-life (t½) of the substrate under the tested conditions.

-

Mandatory Visualizations

Signaling Pathway

Caption: Enzymatic cleavage of this compound by DPP-IV to produce fluorescent AMC.

Experimental Workflow

Caption: Experimental workflow for assessing the stability of this compound via HPLC.

Logical Relationships

Caption: Key factors influencing the chemical stability of this compound in solution.

Conclusion

The reliability of enzyme kinetic data derived from assays using this compound is directly tied to the substrate's integrity. While highly soluble in organic solvents, care must be taken when preparing aqueous working solutions to avoid precipitation. The stability of this compound in these aqueous solutions is paramount, as spontaneous hydrolysis can compromise assay results. Key factors such as pH, temperature, and buffer choice significantly impact its stability.[7][8][9] Researchers should prioritize preparing fresh working solutions for each experiment and, when necessary, perform stability studies under their specific experimental conditions using methods like HPLC. By adhering to the guidelines and protocols outlined in this guide, scientists and drug development professionals can ensure the quality and reproducibility of their research involving this critical fluorogenic substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rndsystems.com [rndsystems.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to the Nomenclature of Gly-Pro-AMC

This guide provides a comprehensive overview of the alternative names and synonyms for the fluorogenic substrate Gly-Pro-AMC. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in assays for dipeptidyl peptidase IV (DPP-IV) and other proline-specific peptidases.

Introduction to this compound

This compound is a highly sensitive fluorogenic substrate used to detect the activity of dipeptidyl peptidase IV (DPP-IV/CD26), an enzyme implicated in various physiological processes, including glucose metabolism.[1] DPP-IV is a therapeutic target for type II diabetes, and inhibitors of this enzyme are of significant clinical interest.[1] The substrate itself is a dipeptide, Glycyl-proline, conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[2][3][4] When the amide bond between the proline residue and the AMC is cleaved by an active enzyme, the highly fluorescent AMC is released, allowing for quantitative measurement of enzyme activity.

Alternative Names and Synonyms

The compound is referenced by a variety of names in literature, databases, and commercial catalogs. These can be categorized into several groups: full chemical names, common abbreviations, and salt forms. Understanding these variations is crucial for comprehensive literature searches and accurate product sourcing.

Table 1: Chemical Names and Synonyms for this compound

| Category | Name/Synonym | Notes |

| Full Chemical Name | Glycyl-L-proline 7-amido-4-methylcoumarin[2][5] | Describes the complete chemical structure. |

| Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide[2] | A more formal, systematic chemical name. | |

| (2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide[5] | The IUPAC (International Union of Pure and Applied Chemistry) name. | |

| Common Abbreviations | H-Gly-Pro-AMC[3][5] | The "H-" prefix indicates a free amine at the N-terminus of glycine. |

| GP-AMC[2] | A shortened version of the peptide sequence linked to AMC. | |

| Gly-Pro-MCA[6] | MCA (4-methylcoumaryl-7-amide) is used interchangeably with AMC. | |

| Salt Forms | This compound hydrobromide[7] | The hydrobromide salt form of the compound. |

| H-Gly-Pro-AMC HBr[3][5][8][9] | Abbreviation for the hydrobromide salt. | |

| Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide[5] | The full chemical name of the hydrobromide salt. | |

| CAS Registry Number | 115035-46-6[2][5] | The unique identifier assigned by the Chemical Abstracts Service. |

Related but Distinct Compounds

It is important to distinguish this compound from related substrates that may have similar components but different applications. These often include N-terminal protecting groups or different peptide sequences.

Table 2: Related Fluorogenic Substrates

| Compound Name | Key Difference from this compound | Primary Enzyme Target(s) | CAS Number |

| Z-Gly-Pro-AMC | N-terminus is protected by a carboxybenzyl (Z) group. | Prolyl endopeptidase[10][11] | 68542-93-8[12] |

| Suc-Gly-Pro-Leu-Gly-Pro-AMC | A longer peptide chain with a succinyl (Suc) group. | Thimet oligopeptidase, Prolyl endopeptidase[13] | Not readily available |

| Tos-Gly-Pro-Arg-AMC | Different peptide sequence with a tosyl (Tos) group. | Thrombin | 117961-27-0 |

| Boc-Ala-Gly-Pro-Arg-AMC | Different peptide sequence with a Boc protecting group. | Serine proteases[14] | 118850-78-5[14] |

Experimental and Methodological Context

The selection of a specific substrate name or form often depends on the experimental context. The hydrobromide salt is frequently used due to its improved solubility and stability in aqueous buffers used for enzyme assays.[2][3] The unprotected form, H-Gly-Pro-AMC, is the active substrate that directly interacts with the enzyme's active site.

The enzymatic reaction is the core of the assay. The workflow illustrates how this compound is processed by DPP-IV to produce a fluorescent signal.

Caption: Workflow of DPP-IV enzymatic activity on this compound.

DPP-IV plays a role in glucose homeostasis by cleaving incretin hormones like GLP-1. An assay using this compound can be used to screen for DPP-IV inhibitors, which would potentiate the effects of these hormones.

Caption: Role of DPP-IV and its inhibition in GLP-1 signaling.

References

- 1. This compound *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | C17H20BrN3O4 | CID 24802182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound › PeptaNova [peptanova.de]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. glpbio.com [glpbio.com]

- 11. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 12. chemimpex.com [chemimpex.com]

- 13. shop.bachem.com [shop.bachem.com]

- 14. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]

Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fluorogenic substrate Z-Gly-Pro-AMC, detailing its mechanism, applications, and protocols for use in enzyme kinetics and inhibitor screening.

Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized extensively in biochemical and pharmaceutical research. Its core utility lies in the real-time monitoring of the activity of specific proteases, most notably prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), and Fibroblast Activation Protein alpha (FAPα). This technical guide provides a comprehensive overview of Z-Gly-Pro-AMC, including its mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data.

Core Principles and Mechanism of Action

Z-Gly-Pro-AMC is a synthetic peptide consisting of the amino acid sequence Glycine-Proline, which is N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact state, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by a suitable protease, the highly fluorescent AMC is released.[1][2] The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous measurement.

The fluorescence of the liberated AMC can be detected at an excitation wavelength of approximately 380 nm and an emission wavelength of around 465 nm.[1][2][3] This significant Stokes shift allows for minimal interference from the excitation light source, contributing to the high signal-to-noise ratio of assays employing this substrate.

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~380 nm | [1][2][3] |

| Emission Wavelength (λem) | ~465 nm | [1][2][3] |

Table 1: Spectroscopic Properties of Liberated AMC from Z-Gly-Pro-AMC

| Enzyme | Species | Km | kcat | Vmax | Reference |

| Prolyl Oligopeptidase (POP) | Porcine | 20 µM | Not Reported | Not Reported | [1] |

| Human Prolyl Oligopeptidase (POP) | Human | Not Reported | Not Reported | Not Reported | |

| Fibroblast Activation Protein alpha (FAPα) | Human | Not Reported | Not Reported | Not Reported | |

| Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP) | Bovine | 54 µM | Not Reported | Not Reported | [4] |

Table 2: Kinetic Parameters of Z-Gly-Pro-AMC with Various Enzymes

Key Applications in Research and Drug Discovery

The unique properties of Z-Gly-Pro-AMC make it an invaluable tool in several areas of scientific investigation:

-

Enzyme Activity Assays: The primary application of Z-Gly-Pro-AMC is in the direct measurement of the enzymatic activity of prolyl endopeptidases and FAPα in purified enzyme preparations, cell lysates, and biological fluids such as plasma.[2][5]

-

Inhibitor Screening: This substrate is instrumental in high-throughput screening (HTS) campaigns to identify and characterize potential inhibitors of PEP and FAPα.[6] By measuring the reduction in fluorescence in the presence of test compounds, researchers can determine the potency and mechanism of inhibition.

-

Drug Development: Given the involvement of PEP and FAPα in various pathologies, including cancer, fibrosis, and neurological disorders, Z-Gly-Pro-AMC-based assays are crucial for the preclinical development of therapeutic agents targeting these enzymes.

-

Biochemical Research: The substrate aids in the fundamental study of protease function, substrate specificity, and enzyme kinetics.[7]

Experimental Protocols

Below are detailed methodologies for performing enzyme activity assays using Z-Gly-Pro-AMC. These protocols can be adapted based on the specific enzyme, sample type, and experimental goals.

General Enzyme Activity Assay Protocol

This protocol provides a general framework for measuring the activity of a purified enzyme or an enzyme in a biological sample.

Materials:

-

Z-Gly-Pro-AMC stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Enzyme preparation (purified or in a biological matrix)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of Z-Gly-Pro-AMC in assay buffer to the desired final concentration (e.g., 100 µM).

-

Prepare serial dilutions of the enzyme preparation in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the enzyme dilution.

-

Include wells with assay buffer only as a negative control (background fluorescence).

-

-

Initiate Reaction:

-

Add 50 µL of the Z-Gly-Pro-AMC working solution to each well to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (380 nm) and emission (465 nm) wavelengths.

-

Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of free AMC.

-

FAP Activity Measurement in Plasma

This protocol is specifically adapted for measuring FAP activity in plasma samples.[2][5]

Materials:

-

Z-Gly-Pro-AMC stock solution (e.g., 6.9 mM in 100% methanol)

-

FAP Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Human plasma samples

-

1.5 M Acetic Acid (stop solution)

-

Deionized water

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Dilute plasma samples 26-fold in FAP assay buffer.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, mix 150 µL of the diluted plasma sample with 6 µL of the Z-Gly-Pro-AMC substrate solution.

-

Incubate the mixture for 120 minutes at 37°C in a water bath.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 500 µL of 1.5 M acetic acid.

-

-

Fluorescence Measurement:

-

Mix 500 µL of the stopped reaction mixture with 2 mL of deionized water.

-

Measure the fluorescence using a fluorometer with excitation at 380 nm and emission at 465 nm.

-

-

Quantification:

-

Relate the fluorescence intensity to an AMC standard curve prepared under the same assay conditions to determine the amount of AMC produced.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for an enzyme inhibition assay and the signaling pathways involving FAPα.

Caption: Workflow for an enzyme inhibition assay using Z-Gly-Pro-AMC.

Caption: Signaling pathways modulated by Fibroblast Activation Protein alpha (FAPα).

References

- 1. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Gly-Pro-AMC in Elucidating Immune Regulation and Signal Transduction: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic substrate Glycyl-Prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) has emerged as an indispensable tool for the sensitive and specific measurement of prolyl-peptidase activity. This technical guide delves into the core applications of this compound in the intricate fields of immune regulation and signal transduction. We focus on two key enzymes that process this substrate: Dipeptidyl Peptidase IV (DPP-IV/CD26), a critical regulator of T-cell activation, and Fibroblast Activation Protein (FAP), a serine protease implicated in the tumor microenvironment and immune suppression. This document provides a comprehensive overview of the enzymatic characteristics, signaling pathways, and detailed experimental protocols, offering researchers a practical guide to leveraging this compound in their studies.

Introduction: The Significance of Prolyl-Peptidases in Cellular Signaling

Prolyl-peptidases are a unique class of enzymes that cleave peptide bonds involving a proline residue. Their substrate specificity plays a crucial role in regulating the bioactivity of a wide array of signaling molecules, including chemokines, cytokines, and neuropeptides. The strategic location of proline residues often protects peptides from non-specific degradation, making their cleavage by specific peptidases a key regulatory step.

This compound is a synthetic substrate designed to mimic the N-terminal Gly-Pro motif found in many natural substrates of these enzymes. Upon enzymatic cleavage between the proline and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a quantifiable and sensitive measure of enzyme activity. This property has made this compound an invaluable tool for studying the function and inhibition of key prolyl-peptidases in health and disease.

Key Enzymes Cleaving this compound in Immune Regulation

Two major enzymes, DPP-IV/CD26 and FAP, exhibit significant activity towards this compound and are central to immune regulation and cancer immunology.

Dipeptidyl Peptidase IV (DPP-IV/CD26)

DPP-IV, also known as the T-cell activation antigen CD26, is a 110 kDa transmembrane glycoprotein with intrinsic dipeptidyl peptidase activity.[1] It is expressed on various cell types, including T-lymphocytes, endothelial cells, and epithelial cells.[2] CD26 plays a pivotal role in T-cell co-stimulation, proliferation, and cytokine production.[3] Its enzymatic activity modulates the function of numerous immunoregulatory peptides.

Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many epithelial cancers.[4] While its expression is low in most healthy adult tissues, it is upregulated during wound healing and in fibrotic conditions. FAP contributes to tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing anti-tumor immune responses.[5]

Quantitative Data: Enzymatic and Inhibition Parameters

The following tables summarize key quantitative data for DPP-IV/CD26 and FAP, providing a basis for comparative analysis and experimental design.

Kinetic Parameters for this compound Cleavage

| Enzyme | Source | Km (µM) | Vmax (nmol/min) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DPP-IV | Porcine Serum | 4.578 | 90.84 | Not Reported | Not Reported | [6] |

| DPP-IV | Bovine Serum | Not Reported | Not Reported | Not Reported | Not Reported | |

| FAP | Recombinant Human | 2 (for peptide substrates) | Not Reported | 3 (for peptide substrates) | 1.5 x 106 | [7] |

Note: Comprehensive kcat and kcat/Km values for this compound are not consistently reported across the literature, and values for FAP are often derived from similar peptide substrates.

Inhibitor Specificity and Potency (IC50 Values)

| Inhibitor | Target Enzyme | IC50 (nM) | Reference |

| Sitagliptin | DPP-IV | 19 | |

| Vildagliptin | DPP-IV | 62 | |

| Saxagliptin | DPP-IV | 50 | |

| Alogliptin | DPP-IV | 24 | |

| Linagliptin | DPP-IV | 1 | |

| Diprotin A | DPP-IV | 8473 (µM) | [6] |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | FAP | 10.3 | |

| N-acetyl-D-Ala-boroPro | FAP | 2900 | |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | FAP | 36 |

Signaling Pathways and Logical Relationships

Understanding the signaling cascades initiated or modulated by DPP-IV/CD26 and FAP is crucial for interpreting experimental data obtained using this compound.

DPP-IV/CD26 Signaling in T-Cell Activation

CD26 acts as a co-stimulatory molecule in T-cell activation. Its interaction with molecules on antigen-presenting cells (APCs), such as caveolin-1, can trigger intracellular signaling pathways.[8] This signaling is dependent on the T-cell receptor (TCR) complex and involves the phosphorylation of downstream molecules, leading to T-cell proliferation and cytokine release.[9] Furthermore, CD26 can associate with other important surface molecules like CD45, a protein tyrosine phosphatase, and adenosine deaminase (ADA), further modulating T-cell responses.[9]

FAP Signaling in Cancer-Associated Fibroblasts

FAP expression on CAFs promotes an immunosuppressive tumor microenvironment.[3] FAP can activate STAT3 signaling, leading to the upregulation of CCL2, a chemokine that recruits myeloid-derived suppressor cells (MDSCs) to the tumor site.[3] This signaling cascade involves the urokinase receptor (uPAR), focal adhesion kinase (FAK), Src, and JAK2.[3] FAP also contributes to extracellular matrix remodeling, which can physically impede T-cell infiltration and function.

Experimental Protocols

The following protocols provide a framework for measuring DPP-IV and FAP activity using this compound. These should be adapted based on specific experimental needs.

General Assay for DPP-IV Activity in Cell Lysates

Objective: To measure DPP-IV activity in cultured immune cells.

Materials:

-

DPP-IV Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mg/mL BSA

-

This compound substrate stock solution (10 mM in DMSO)

-

DPP-IV inhibitor (e.g., Sitagliptin) for control

-

Cell lysis buffer (e.g., RIPA buffer)

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture immune cells to the desired density.

-

Harvest and wash cells with cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Setup:

-

Prepare a standard curve using free AMC (0-100 pmol/well).

-

In the 96-well plate, add 50 µL of cell lysate (diluted in DPP-IV Assay Buffer to a suitable concentration).

-

For inhibitor controls, pre-incubate the lysate with the DPP-IV inhibitor for 10-15 minutes at 37°C.

-

Prepare a substrate working solution by diluting the this compound stock in DPP-IV Assay Buffer to a final concentration of 100 µM.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading.

-

Calculate the rate of AMC production from the linear portion of the kinetic curve or the final fluorescence value.

-

Normalize the activity to the protein concentration of the lysate.

-

Assay for FAP Activity in Conditioned Media from Cancer-Associated Fibroblasts

Objective: To measure soluble FAP activity secreted by CAFs.

Materials:

-

FAP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mg/mL BSA

-

Z-Gly-Pro-AMC substrate stock solution (10 mM in DMSO)

-

FAP inhibitor (e.g., a specific boronic dipeptide) for control

-

Conditioned media from CAF cultures

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Sample Preparation:

-

Culture CAFs to near confluency.

-

Replace the culture medium with serum-free medium and incubate for 24-48 hours to collect conditioned media.

-

Centrifuge the conditioned media to remove any cells or debris.

-

-

Assay Setup:

-

Prepare a standard curve with free AMC.

-

Add 50 µL of conditioned media to the wells of the 96-well plate.

-

For inhibitor controls, pre-incubate the conditioned media with a FAP-specific inhibitor.

-

Prepare a Z-Gly-Pro-AMC working solution (100 µM in FAP Assay Buffer). The Z-group enhances specificity for FAP over DPP-IV.

-

-

Enzymatic Reaction:

-

Start the reaction by adding 50 µL of the Z-Gly-Pro-AMC working solution.

-

Incubate at 37°C, protected from light.

-

-

Measurement:

-

Read fluorescence kinetically or at a fixed endpoint.

-

Calculate FAP activity based on the rate of AMC release.

-

Conclusion and Future Perspectives

This compound remains a cornerstone for the functional investigation of prolyl-peptidases. Its application in studying DPP-IV/CD26 has significantly advanced our understanding of T-cell biology and has been instrumental in the development of DPP-IV inhibitors for type 2 diabetes, which are now being explored for their immunomodulatory properties. In the context of oncology, this compound-based assays are crucial for characterizing the activity of FAP in the tumor microenvironment and for screening novel FAP inhibitors as potential cancer therapeutics.

Future research will likely focus on developing more specific substrates and inhibitors to dissect the distinct roles of different prolyl-peptidases in complex biological systems. The continued use of this compound and its derivatives, coupled with advanced imaging and proteomic techniques, will undoubtedly uncover new layers of regulation in immune signaling and cancer progression, paving the way for innovative therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Serine Protease CD26/DPP4 in Non-Transformed and Malignant T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl-peptidase IV/CD26 on T cells: analysis of an alternative T-cell activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Neuropeptides and Vasoactive Peptides with Gly-Pro-AMC

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of neuropeptides and vasoactive peptides is a critical area of research in physiology, pharmacology, and drug development. These peptides play essential roles in a vast array of biological processes, including neurotransmission, blood pressure regulation, glucose homeostasis, and inflammation. A key enzyme responsible for the metabolism and inactivation of many of these peptides is Dipeptidyl Peptidase IV (DPP-IV), also known as the T-cell activation antigen CD26.

This technical guide provides a comprehensive overview of the use of Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC), a sensitive fluorogenic substrate, for the characterization and investigation of DPP-IV activity in the context of neuropeptide and vasoactive peptide research. This compound allows for a simple, rapid, and highly sensitive method to screen for DPP-IV inhibitors and to study the enzymatic activity that governs the biological half-life of its numerous peptide substrates.[1][2] This document details the underlying principles, experimental protocols, and data interpretation for leveraging this powerful research tool.

The Target Enzyme: Dipeptidyl Peptidase IV (DPP-IV/CD26)

DPP-IV is a 766-amino acid transmembrane glycoprotein that also exists in a soluble, catalytically active form in circulation.[3] It functions as a serine exopeptidase, cleaving X-Proline or X-Alanine dipeptides from the N-terminus of polypeptides.[4][5] This cleavage often results in the inactivation or altered function of the substrate peptide.

Key Functions and Substrates:

-

Glucose Homeostasis: DPP-IV is famously known for inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), making it a major therapeutic target for type 2 diabetes.[2][6]

-